molecular formula C17H19N5O B15165911 5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol CAS No. 189955-38-2

5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol

Cat. No.: B15165911
CAS No.: 189955-38-2
M. Wt: 309.4 g/mol
InChI Key: CYMVSMKJFRDMRB-UHFFFAOYSA-N
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Description

5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol is a complex organic compound that features a purine derivative linked to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Attachment of the Purine Derivative: The purine derivative is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.

    Final Coupling: The final step involves coupling the purine derivative with the indene moiety under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially converting it to dihydropurine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the amino group of the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Indole Derivatives: Compounds containing an indole moiety, which share some structural similarities with the indene part of the compound.

Uniqueness

5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol is unique due to its combination of a purine derivative and an indene structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

189955-38-2

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

5-[2-(6-imino-7H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C17H19N5O/c1-10-7-11-3-2-4-13(11)15(23)12(10)5-6-22-9-21-16(18)14-17(22)20-8-19-14/h7-9,18,23H,2-6H2,1H3,(H,19,20)

InChI Key

CYMVSMKJFRDMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1CCN3C=NC(=N)C4=C3N=CN4)O

Origin of Product

United States

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